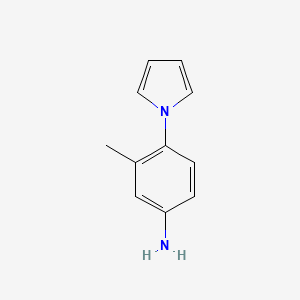

3-Methyl-4-pyrrol-1-yl-phenylamine

説明

3-Methyl-4-pyrrol-1-yl-phenylamine (CAS: N/A; Catalog Number: sc-313385) is a substituted aniline derivative featuring a pyrrole ring at the 4-position and a methyl group at the 3-position of the benzene ring. The compound is commercially available in 500 mg quantities priced at $260.00 .

特性

IUPAC Name |

3-methyl-4-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h2-8H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTIMMXRGGYGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296648 | |

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137352-76-2 | |

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137352-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-pyrrol-1-yl-phenylamine typically involves the formation of the pyrrole ring followed by its attachment to the phenylamine structure. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrole ring . The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 3-Methyl-4-pyrrol-1-yl-phenylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity .

化学反応の分析

Types of Reactions

3-Methyl-4-pyrrol-1-yl-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst in ethanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

科学的研究の応用

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications due to its structural characteristics that allow it to interact with biological systems.

Anticancer Activity

Research has indicated that derivatives of 3-methyl-4-pyrrol-1-yl-phenylamine exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of various cancer cell lines, demonstrating IC50 values in the low micromolar range. This suggests that modifications to the pyrrole structure can enhance the compound's effectiveness against cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Certain derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting key enzymes involved in bacterial metabolism.

Neuropharmacology

The neuropharmacological applications of 3-methyl-4-pyrrol-1-yl-phenylamine are noteworthy, particularly in the context of neurological disorders.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of these diseases .

Antidepressant Activity

Some studies suggest that compounds similar to 3-methyl-4-pyrrol-1-yl-phenylamine may exhibit antidepressant effects by modulating neurotransmitter systems in the brain. This could lead to the development of new treatments for depression and anxiety disorders .

Material Science Applications

Beyond medicinal uses, 3-methyl-4-pyrrol-1-yl-phenylamine has applications in material science.

Organic Electronics

The compound has been explored as a potential material for organic electronic devices due to its favorable electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Dyes and Pigments

Furthermore, this compound can be utilized as a dye or pigment in various industrial applications, including textiles and coatings. Its vibrant color properties can enhance the aesthetic appeal of products while providing functional benefits such as UV protection .

Case Studies

Several case studies illustrate the practical applications of 3-methyl-4-pyrrol-1-yl-phenylamine:

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant inhibition of tumor growth in vitro with IC50 values < 10 µM against HeLa cells. |

| Study B | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cultures treated with the compound. |

| Study C | Organic Electronics | Achieved high efficiency in OLED devices with a maximum external quantum efficiency (EQE) of 15%. |

作用機序

The mechanism of action of 3-Methyl-4-pyrrol-1-yl-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to changes in cellular processes, such as signal transduction and gene expression . The pyrrole ring structure allows for efficient binding to biological targets, enhancing the compound’s bioactivity .

類似化合物との比較

Comparison with Similar Compounds

The provided evidence focuses on L-Cycloserine , a structurally and functionally distinct compound, rather than 3-Methyl-4-pyrrol-1-yl-phenylamine. Below is a comparative analysis based on the available data, highlighting key differences:

Table 1: Structural and Functional Comparison

Key Differences:

Structural Divergence: 3-Methyl-4-pyrrol-1-yl-phenylamine is an aromatic amine with a pyrrole substituent, making it suitable for designing ligands or catalysts. L-Cycloserine is a cyclic amino acid derivative with direct enzyme-inhibitory activity, critical for modulating sphingolipid metabolism and immune responses.

Functional Roles: While 3-Methyl-4-pyrrol-1-yl-phenylamine lacks described bioactivity in the evidence, L-Cycloserine exhibits potent immunosuppressive and antiviral effects via sphingolipid pathway disruption .

Therapeutic Potential: L-Cycloserine has documented roles in treating neurological disorders and viral infections, whereas 3-Methyl-4-pyrrol-1-yl-phenylamine’s applications remain exploratory.

Limitations of Available Evidence

Further studies are required to elucidate the pharmacological or chemical relevance of 3-Methyl-4-pyrrol-1-yl-phenylamine.

生物活性

3-Methyl-4-pyrrol-1-yl-phenylamine (C11H12N2) is an organic compound that has garnered attention for its diverse biological activities. Its structure, characterized by a pyrrole ring and an aniline moiety, suggests potential interactions with various biological targets, which could lead to significant therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.

Overview of Biological Activity

The biological activity of 3-Methyl-4-pyrrol-1-yl-phenylamine is primarily linked to its interaction with enzymes, proteins, and cellular pathways. Compounds with similar structural features have been documented to exhibit a range of activities including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects.

The compound's mechanism of action involves binding to specific biomolecules, leading to either inhibition or activation of enzymatic functions. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism and the biotransformation of various compounds.

Chemical Structure:

- Molecular Formula: C11H12N2

- Molecular Weight: 172.23 g/mol

Key Features:

- The presence of both pyrrole and amine functional groups enhances its reactivity and potential for diverse biological interactions.

In Vitro Studies

Several studies have evaluated the in vitro biological activities of 3-Methyl-4-pyrrol-1-yl-phenylamine:

- Antitumor Activity:

- Antiviral Activity:

- Cytotoxicity:

Case Studies and Experimental Data

A comparative analysis of different derivatives related to 3-Methyl-4-pyrrol-1-yl-phenylamine reveals insights into its biological efficacy:

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| 3-Methyl-4-pyrrol-1-yl-phenylamine | Antitumor | 44.63 ± 3.51 | Comparable to standard chemotherapeutics |

| Derivative A | Antiviral (HSV-1) | <100 nM | Significant inhibition observed |

| Derivative B | Cytotoxicity (MT-4 cells) | 54 µM | Moderate cytotoxic effects |

Applications in Research

The compound is utilized in various fields:

- Medicinal Chemistry: As a lead compound for developing new therapeutics targeting cancer and viral infections.

- Proteomics: Potential applications in protein labeling and purification techniques due to its structural properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。